5-溴-3-异丙基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

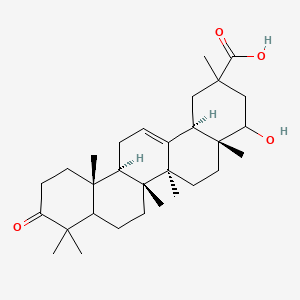

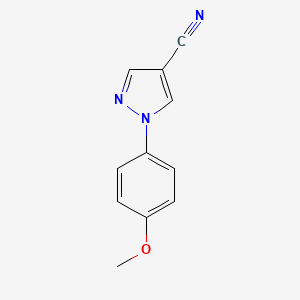

5-Bromo-3-isopropyl-1H-indazole is a synthetic, organic chemical compound that belongs to the class of organic compounds known as indazoles . Indazoles are polycyclic aromatic compounds containing a fused pyrazole ring to an indole, thus forming an indazole moiety .

Synthesis Analysis

A new practical synthesis of 1H-indazole has been presented in a study . A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization .

Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-3-isopropyl-1H-indazole is 239.11 . It is a solid at room temperature .

科学研究应用

Medicine

5-Bromo-3-isopropyl-1H-indazole: is a derivative of indazole, which is known for its medicinal importance. Indazole compounds have been studied for their potential in treating various pathological conditions due to their wide range of biological activities . They have shown promise as anti-inflammatory agents, with some derivatives being investigated for their effects on catabolic and anti-inflammatory mediators in diseases like osteoarthritis .

Agriculture

In agriculture, indazole derivatives, including 5-Bromo-3-isopropyl-1H-indazole , may be explored for their role as biologically active compounds. They could potentially be used in the treatment of plant diseases or as growth regulators, given the biological significance of indole compounds in natural products and their role in cell biology .

Material Science

The compound’s utility in material science could be linked to its structural properties, which might make it a candidate for creating novel materials with specific characteristics. The indazole nucleus is a key component in functional molecules used in various applications, which could extend to material science .

Environmental Science

Indazole derivatives could be significant in environmental science research, particularly in the study of environmental contaminants and their breakdown products. Their structural properties might be useful in understanding the behavior of similar compounds in the environment .

Biochemistry

In biochemistry, 5-Bromo-3-isopropyl-1H-indazole could be used as a precursor or an intermediate in the synthesis of more complex molecules. Its role in the synthesis of biologically active compounds for the treatment of various disorders highlights its importance in biochemical research .

Pharmacology

Pharmacologically, indazole and its derivatives are of great interest due to their diverse biological activities. They have been used as inhibitors of enzymes like cyclo-oxygenase-2 (COX-2) and have potential as anti-inflammatory, antimicrobial, antiHIV, anticancer, and antihypertensive agents .

Chemical Synthesis

5-Bromo-3-isopropyl-1H-indazole: can serve as a building block in chemical synthesis. The indazole ring system is a component of many synthetic drugs, and its derivatives are synthesized for their therapeutic potential. The compound could be used to develop new synthetic routes or improve existing ones .

Analytical Chemistry

In analytical chemistry, 5-Bromo-3-isopropyl-1H-indazole could be used as a standard or reference compound in the development of analytical methods. Its well-defined structure and properties make it suitable for use in method validation and calibration .

安全和危害

5-Bromo-3-isopropyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

It’s worth noting that indole derivatives, which include 5-bromo-3-isopropyl-1h-indazole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that 5-Bromo-3-isopropyl-1H-indazole may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it’s plausible that 5-Bromo-3-isopropyl-1H-indazole could influence various biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that 5-Bromo-3-isopropyl-1H-indazole could have diverse molecular and cellular effects.

Action Environment

For instance, the compound is recommended to be stored in a dry room temperature environment .

属性

IUPAC Name |

5-bromo-3-propan-2-yl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)10-8-5-7(11)3-4-9(8)12-13-10/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJCHBZWFJDUJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-isopropyl-1H-indazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)